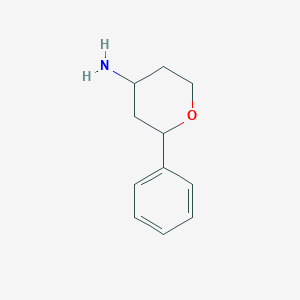

2-Phenyloxan-4-amine

描述

Overview of Amines as Fundamental Building Blocks in Organic Synthesis and Materials Science

Amines, organic compounds containing a nitrogen atom, are indispensable building blocks in the vast landscape of organic chemistry and materials science. ijrpr.comhilarispublisher.com Their basicity and nucleophilicity make them key reactants in a multitude of chemical transformations, enabling the construction of complex molecular architectures. ijrpr.compurkh.com This versatility has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and polymers. ijrpr.compurkh.com In materials science, amines are integral to the development of functional materials such as polymers, catalysts, and sensors, contributing to advancements in fields like organic electronics and biotechnology. ijrpr.comhilarispublisher.com The ability of amines to form hydrogen bonds also plays a critical role in determining the structure and properties of the resulting materials. purkh.com

Structural Characteristics of 2-Phenyloxan-4-amine as a Core Scaffold

This compound integrates the key features of both an oxane ring and a primary amine, with a phenyl group substituent at the second position of the oxane ring. This specific arrangement of functional groups results in a distinct three-dimensional structure that dictates its chemical behavior. The compound exists as different stereoisomers, such as rac-(2R,4R)-2-phenyloxan-4-amine, indicating a specific spatial arrangement of the phenyl and amine groups relative to the oxane ring. enaminestore.com The hydrochloride salt of this amine is a common form for laboratory use. enaminestore.comenamine.net

Below is a table summarizing some of the key properties of related oxane amine derivatives.

| Property | Value | Reference |

| Molecular Formula | C11H15NO | echemi.com |

| Molecular Weight | 177.24 g/mol | echemi.com |

| Boiling Point (Predicted) | 309.1 ± 35.0 °C | echemi.com |

| Density (Predicted) | 1.091 ± 0.06 g/cm³ | echemi.com |

| pKa (Predicted) | 4.79 ± 0.20 | echemi.com |

This data is for the related compound N-phenyloxan-4-amine and is provided for illustrative purposes.

Historical Context and Early Chemical Studies of Oxane-Based Amines

The study of amines and heterocyclic compounds has a rich history. Early investigations into amine chemistry were foundational to the development of organic chemistry. ijrpr.com Similarly, the exploration of heterocyclic compounds has been ongoing for over a century, with early studies focusing on their synthesis and reactivity. nih.gov The first studies on the degradation of amine-based solvents, for instance, date back to the 1950s and 1960s. hw.ac.uk While specific early studies on this compound are not extensively documented in readily available literature, the foundational work on the synthesis and reactions of both tetrahydropyrans and various amines has provided the essential knowledge base for the eventual synthesis and investigation of more complex derivatives like this compound. The continuous development of new synthetic methods allows for the creation of an expanding array of such substituted heterocyclic amines for research purposes. sigmaaldrich.com

Structure

3D Structure

属性

分子式 |

C11H15NO |

|---|---|

分子量 |

177.24 g/mol |

IUPAC 名称 |

2-phenyloxan-4-amine |

InChI |

InChI=1S/C11H15NO/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |

InChI 键 |

GAMBPQOUYCSFLZ-UHFFFAOYSA-N |

规范 SMILES |

C1COC(CC1N)C2=CC=CC=C2 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Phenyloxan 4 Amine and Its Analogs

Strategies for Oxane Ring Formation and Functionalization

The formation of the 2-substituted oxane ring is a cornerstone of the synthesis, with numerous methods developed to control substitution patterns and stereochemistry. These strategies often prioritize efficiency and modularity, allowing for the creation of diverse molecular libraries.

Cyclization Reactions for Tetrahydropyran (B127337) Scaffolds

The construction of the tetrahydropyran (THP) ring, the core structure of oxane, is achieved through various cyclization reactions. These methods form the carbon-oxygen and carbon-carbon bonds necessary to create the six-membered heterocycle.

A prominent and powerful technique is the Prins cyclization , which involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, such as an aldehyde. researchgate.netnih.gov This reaction has been extensively studied and offers a versatile route to functionalized tetrahydropyrans. beilstein-journals.org For the synthesis of a 2-phenyloxan system, benzaldehyde (B42025) would serve as the aldehyde component. The reaction proceeds through an oxocarbenium ion intermediate, which undergoes cyclization to form the THP ring. nih.govacs.org

Another significant strategy is the intramolecular oxa-Michael reaction . This approach involves the cyclization of a hydroxy-functionalized α,β-unsaturated ester or thioester. rsc.org The use of a Brønsted acid can catalyze the reaction, leading to the formation of the oxane ring with high selectivity. rsc.org

Acid-catalyzed cyclizations of unsaturated alcohols represent a direct method for forming the oxane ring. vulcanchem.com For instance, the Satoh-Iwamoto protocol involves the reaction of benzaldehyde with 3-buten-1-ol, which, after an initial aldol (B89426) condensation, undergoes an oxonium-ene cyclization to yield the 2-phenyl-tetrahydropyran structure. vulcanchem.com

More complex, tandem reactions have also been developed. A tandem ene-reaction/intramolecular Sakurai cyclization provides efficient access to highly substituted tetrahydropyrans from aldehydes and allylsilanes, offering control over the relative stereochemistry of newly formed stereocenters. acs.org

| Cyclization Strategy | Key Reactants | Catalyst/Conditions | Key Feature |

| Prins Cyclization | Homoallylic alcohol, Aldehyde (e.g., Benzaldehyde) | Brønsted or Lewis Acid (e.g., TMSOTf, InCl₃) | Forms C-C and C-O bonds via an oxocarbenium ion. beilstein-journals.orgnih.gov |

| Oxa-Michael Reaction | Hydroxy α,β-unsaturated ester/thioester | Brønsted Acid | Intramolecular conjugate addition to form the ring. rsc.org |

| Acid-Catalyzed Cyclization | Unsaturated alcohol, Aldehyde | Acid (e.g., PPTS) | Often involves an oxonium-ene cyclization mechanism. vulcanchem.com |

| Tandem Ene/Sakurai Cyclization | Aldehyde, Allylsilane | Lewis Acid | Solid-phase synthesis is possible, allowing for high purity. acs.org |

Stereoselective Approaches to Oxane Ring Construction

Controlling the three-dimensional arrangement of substituents on the oxane ring is crucial, as stereochemistry often dictates biological activity. Consequently, numerous stereoselective methods have been developed.

Diastereoselective Prins cyclizations are common, where the reaction conditions are tuned to favor the formation of a specific diastereomer. For example, a silyl (B83357) enol ether Prins cyclization has been used to synthesize cis-2,6-disubstituted tetrahydropyran-4-ones with high diastereoselectivity (>95:5 dr). nih.gov The stereochemical outcome is often controlled by the adoption of a chair-like transition state that minimizes steric interactions. beilstein-journals.org

Enantioselective methods utilize chiral catalysts to produce specific enantiomers. Chiral phosphoric acids (CPAs) have been employed as effective Brønsted acid catalysts in "clip-cycle" procedures involving oxa-Michael reactions to generate enantiomerically enriched tetrahydropyrans. rsc.org Similarly, highly acidic and confined imidodiphosphorimidates (IDPis) have been shown to be extremely effective catalysts for enantioselective hetero-Diels-Alder reactions between aldehydes and dienes. lookchem.com

Ring-expansion strategies also offer stereocontrol. A metal-free, stereoselective ring-expansion of monocyclopropanated furans, proceeding through a cyclopropylcarbinyl cation rearrangement, has been developed to yield highly functionalized dihydro-2H-pyrans, which are precursors to tetrahydropyrans. acs.org

Modular Synthesis of Substituted Oxane Systems

Modular synthesis allows for the easy variation of substituents on the oxane core by simply changing the starting materials. This flexibility is highly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies.

A "clip-cycle" protocol exemplifies a modular approach, enabling a diverse range of tetrahydropyrans to be assembled from readily available hydroxy alkenes and acrylates. rsc.org Similarly, the silyl enol ether Prins cyclization is considered modular because the synthesis of the hydroxy silyl enol ether precursor allows for variation in the substitution pattern. nih.gov

Metal-catalyzed cross-coupling reactions provide another powerful modular tool. By creating C-C bonds on a pre-formed tetrahydropyran skeleton, complex derivatives can be synthesized. syr.edu For example, a three-step modular synthesis allows for the alteration of substituents at the C-2, C-4, and C-6 positions by selecting different commercially available aldehydes, arylboronic acids, and homoallylic alcohols. escholarship.org

Introduction of the Amine Functionality at C-4

Once the 2-phenyloxan-4-one or a related C-4 functionalized precursor is synthesized, the next critical step is the introduction of the amine group. This is typically achieved through reductive amination or nucleophilic substitution pathways.

Reductive Amination Pathways (e.g., from oxanones)

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. jocpr.com This two-part process is ideal for converting a 2-phenyloxan-4-one intermediate into the desired 2-phenyloxan-4-amine. libretexts.org

The reaction begins with the condensation of the ketone (2-phenyloxan-4-one) with an amine source, typically ammonia (B1221849) (often from ammonium (B1175870) chloride or acetate) for the synthesis of a primary amine, to form an imine intermediate. libretexts.orgchemistrysteps.com This imine is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A key advantage of this method is the use of reducing agents that are selective for the imine over the ketone, allowing for a one-pot procedure. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation because it is less reactive towards carbonyls at neutral pH but readily reduces the protonated imine (iminium ion). chemistrysteps.commasterorganicchemistry.com Other suitable reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation (H₂ over a metal catalyst like Ni). libretexts.orgmasterorganicchemistry.com

| Reducing Agent | Amine Source | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia (NH₃) or Ammonium Salt (e.g., NH₄OAc) | Selectively reduces imines in the presence of ketones; avoids overalkylation. jocpr.commasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia or Ammonium Salt | A milder, non-toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Ammonia | Uses a metal catalyst (e.g., Ni, Pd); can be effective but may require higher pressures. libretexts.org |

| Iridium Catalysts | Ammonium Formate (B1220265) | Can be used for reductive amination under mild conditions, with ammonium formate acting as both the amine and hydrogen source. kanto.co.jp |

Nucleophilic Substitution Reactions to Form C-N Bonds

An alternative to reductive amination is the formation of the C-N bond via a nucleophilic substitution (Sₙ) reaction. wikipedia.org This pathway typically begins with a 2-phenyloxan-4-ol intermediate, which can be synthesized through the reduction of the corresponding oxanone.

The hydroxyl group at C-4 is a poor leaving group and must first be converted into a good leaving group, such as a tosylate (OTs), mesylate (OMs), or a halide (e.g., Br, I). The activated substrate can then react with a nitrogen-containing nucleophile to form the C-N bond. wikipedia.orgbyjus.com

A particularly effective method for installing a primary amine group is the azide (B81097) substitution-reduction sequence . libretexts.org In this two-step process:

The 2-phenyloxan-4-ol is converted to an alkyl sulfonate or halide.

This electrophilic substrate is treated with sodium azide (NaN₃), a potent nucleophile, in an Sₙ2 reaction to displace the leaving group and form a 4-azido-2-phenyloxane intermediate. A key benefit of this step is that the resulting alkyl azide is not nucleophilic, preventing undesired side reactions like overalkylation. libretexts.org

The azide is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Pd-C). libretexts.org

This sequence provides a clean and high-yielding route to the primary amine, complementing the reductive amination pathway.

Aza-Michael Addition and Related Strategies

The formation of the carbon-nitrogen bond at the C-4 position of the oxane ring can be effectively achieved through aza-Michael addition (conjugate addition of a nitrogen nucleophile) or related strategies. This reaction is a powerful tool for constructing heterocyclic rings. ntu.edu.sg While the oxa-Michael addition (using an oxygen nucleophile) is more common for tetrahydropyran synthesis, the aza-Michael variant provides a direct route to aminotetrahydropyrans. ntu.edu.sgorganic-chemistry.org

The strategy often involves an intramolecular cyclization of a carefully designed acyclic precursor. For instance, an acyclic substrate containing a nitrogen nucleophile (e.g., a primary amine or a protected amine) and an α,β-unsaturated carbonyl or a related Michael acceptor can undergo endo-cyclization to form the six-membered ring. The endo-trig cyclization, while sometimes considered less favorable by Baldwin's rules, can be promoted under specific conditions, such as through the use of certain catalysts or by substrate pre-organization. ntu.edu.sg

In the context of synthesizing this compound analogs, a plausible pathway involves the cyclization of a δ-hydroxy-α,β-unsaturated ester or ketone precursor where the nitrogen nucleophile is introduced either before or after the cyclization event. Research into the synthesis of piperidines (aza-analogs of tetrahydropyrans) has shown that organocatalytic aza-Michael reactions can proceed efficiently, suggesting the viability of this approach for oxane systems. capes.gov.br The choice of catalyst, such as FeCl₃ or various organocatalysts, can be critical in controlling the diastereoselectivity of the newly formed stereocenters. organic-chemistry.orgcapes.gov.br

Table 1: Comparison of Catalysts in Aza-Michael and Related Cyclizations This table is representative of strategies that can be adapted for this compound synthesis based on related heterocyclic systems.

| Catalyst System | Substrate Type | Product Type | Key Features | Reference |

| FeCl₃·6H₂O | β-hydroxy allylic alcohol derivatives | cis-2,6-disubstituted tetrahydropyrans | Eco-friendly, high diastereoselectivity (>98:2), thermodynamically controlled. | organic-chemistry.org |

| Organocatalyst (e.g., thiourea-based) | Enone with a tethered amine | Substituted piperidines | Promotes stereoselective conjugate addition. | capes.gov.br |

| Pd-catalysed | N/A | 2-alkyl-substituted tetrahydroquinolines | Induces chirality in the final product. | rsc.org |

| Base-mediated (e.g., Cs₂CO₃) | Exo-activated Michael substrate | Phosphorus substituted heterocycle | Avoids alternative reaction pathways like amide formation. | ntu.edu.sg |

Incorporation of the Phenyl Moiety at C-2

Introducing the phenyl group at the C-2 position is a critical transformation. This can be accomplished either by building the ring with the phenyl group already in place or by functionalizing a pre-formed oxane ring.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons. libretexts.orgtcichemicals.com This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org

For the synthesis of this compound, this strategy would typically involve coupling phenylboronic acid with a 2-halo-oxan-4-amine precursor (e.g., 2-bromo- or 2-iodo-oxan-4-amine). The reaction requires a palladium catalyst, a suitable ligand, and a base. The choice of these components is critical for achieving high yields and can be adapted for complex substrates. tcichemicals.comrsc.org The tolerance of the Suzuki-Miyaura coupling to a wide range of functional groups makes it an attractive option, as it can be performed late-stage in the synthesis without interfering with the amine functionality, provided the amine is appropriately protected. beilstein-journals.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling This table illustrates common components used in Suzuki-Miyaura reactions applicable to the synthesis of 2-aryl heterocycles.

| Component | Examples | Purpose | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | beilstein-journals.orgclaremont.edu |

| Ligand | PPh₃, XPhos, S-Phos | Stabilizes the Pd(0) active species and influences reaction efficiency. | mdpi.com |

| Boron Reagent | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester | Source of the phenyl group. | claremont.edu |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. | tcichemicals.commdpi.com |

| Solvent | Toluene, Dioxane, DMF, THF | Solubilizes reactants and influences reaction kinetics. | rsc.orgmdpi.com |

Grignard reagents are powerful carbon nucleophiles used extensively in C-C bond formation. organic-chemistry.org A common strategy for installing the 2-phenyl group involves the addition of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), to an electrophilic center at the C-2 position of an oxane precursor. masterorganicchemistry.compressbooks.pub

A frequent precursor for this reaction is a lactone (a cyclic ester), specifically a δ-valerolactone derivative. The reaction of PhMgBr with a lactone initially forms a hemiketal, which can be opened and further react with a second equivalent of the Grignard reagent to yield a diol after acidic workup. masterorganicchemistry.com However, under carefully controlled conditions, the reaction can be stopped at an intermediate stage. A more direct route involves the addition of PhMgBr to a 2-oxanone, which, after workup and subsequent transformations (such as reduction of the resulting hemiketal and amination), yields the desired this compound. wisc.edu The nucleophilic attack typically occurs from the less sterically hindered face of the carbonyl group in cyclic systems. dalalinstitute.com

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. researchgate.net Applying this strategy to the synthesis of this compound is less direct and would likely involve an intramolecular reaction on a complex precursor. For example, a Friedel-Crafts type reaction could be envisioned where a precursor containing a phenyl group is tethered to a side chain bearing a latent electrophile (e.g., an epoxide or an activated alcohol). Upon activation with a Lewis acid, this electrophile could cyclize onto the tethered phenyl ring to form the oxane structure. nih.gov

This approach is synthetically challenging due to the need to control regioselectivity on the aromatic ring and potential side reactions. However, cascade reactions initiated by a Lewis acid that terminate in an electrophilic aromatic substitution have been successfully used to create complex polycyclic systems, demonstrating the potential of this strategy. nih.gov The success of such a reaction would heavily depend on the nature of the precursor, the tether connecting the reacting moieties, and the choice of Lewis acid (e.g., BF₃·OEt₂, TMSOTf). nih.gov

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

Achieving high levels of selectivity is paramount in the synthesis of complex molecules like this compound, which contains multiple stereocenters and functional groups.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in a Grignard addition to a precursor containing both an ester and a ketone, the more reactive ketone would typically react first. In Suzuki couplings, protecting the amine group is often necessary to prevent side reactions where it might act as a ligand for the palladium catalyst.

Regioselectivity involves controlling the position of a reaction. In the electrophilic aromatic substitution approach, controlling ortho-, meta-, or para-substitution on the phenyl ring is a classic challenge. In cyclization reactions, such as those mediated by indium trichloride, the regioselectivity of the cyclization to form a six-membered tetrahydropyran ring over a five-membered tetrahydrofuran (B95107) ring is crucial and can be directed by the substrate design. organic-chemistry.orgnih.gov

Stereoselectivity is the control over the three-dimensional arrangement of atoms. In the synthesis of this compound, the relative stereochemistry between the C-2 phenyl group and the C-4 amine group (cis or trans) is critical. Many modern synthetic methods offer high diastereoselectivity. For example, iron-catalyzed cyclization of β-hydroxy allylic alcohol derivatives preferentially forms the thermodynamically stable cis-2,6-disubstituted tetrahydropyrans with high diastereomeric ratios (up to 98:2). organic-chemistry.org Similarly, Prins cyclizations catalyzed by copper(II) complexes can also yield substituted tetrahydropyrans with excellent diastereoselectivities. thieme-connect.com The stereochemical outcome is often influenced by the catalyst, the solvent, and the stereochemistry of the starting materials. organic-chemistry.org

Table 3: Examples of Stereoselective Tetrahydropyran Synthesis

| Method | Catalyst/Reagent | Stereochemical Outcome | Diastereomeric Ratio (d.r.) | Reference |

| Prins Cyclization | Copper(II) triflate-bisphosphine | trans-products favored | Good to excellent | thieme-connect.com |

| Intramolecular Cyclization | FeCl₃·6H₂O | cis-isomers favored | up to >99:1 | organic-chemistry.org |

| Indium-Mediated Cyclization | InCl₃ | Dependent on substrate geometry | Excellent | organic-chemistry.orgnih.gov |

| Intramolecular oxa-Michael | Strong base (e.g., KHMDS) | 2,6-cis isomers | Variable, substrate-dependent | researchgate.net |

Development of Sustainable Synthetic Protocols and Industrial Feasibility Studies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials. For the synthesis of tetrahydropyran derivatives, several sustainable approaches are being explored.

One key area is the replacement of expensive and toxic heavy metal catalysts (like palladium) with more abundant, benign, and cheaper alternatives such as iron. organic-chemistry.org The use of natural catalysts, such as those derived from waste snail shells (primarily CaO), has been shown to effectively catalyze the synthesis of related heterocyclic compounds in water at ambient temperatures, offering a cost-efficient and environmentally friendly option. oiccpress.com

The development of one-pot, multicomponent reactions is another hallmark of sustainable synthesis, as it reduces the number of steps, solvent use, and purification procedures. bhu.ac.innih.gov Such strategies have been successfully applied to generate tetrahydropyran derivatives with high atom economy. nih.gov

For industrial feasibility, scalability is a major concern. Traditional batch processing at very low temperatures can be risky and inefficient on a large scale. clockss.org The adoption of continuous flow chemistry offers a promising solution. Flow reactors allow for precise control over reaction parameters (temperature, pressure, mixing), enhanced safety, and easier scalability. An efficient, large-scale synthesis of key tetrahydropyran intermediates has been developed using a flow system for methylation and DIBALH reduction steps, demonstrating the industrial potential of this technology for producing complex heterocyclic building blocks. clockss.org

Detailed Stereochemical and Conformational Analysis

Stereoisomerism of 2-Phenyloxan-4-amine

The structure of this compound contains two stereocenters, at the C2 and C4 positions of the oxane ring. This gives rise to a number of possible stereoisomers.

With two chiral centers, a maximum of 22 = 4 stereoisomers can exist for this compound. These stereoisomers consist of two pairs of enantiomers. The relative orientation of the phenyl and amine substituents defines the diastereomeric relationship (cis or trans).

The possible stereoisomers are:

(2R, 4R)-2-phenyloxan-4-amine and (2S, 4S)-2-phenyloxan-4-amine (one enantiomeric pair)

(2R, 4S)-2-phenyloxan-4-amine and (2S, 4R)-2-phenyloxan-4-amine (the second enantiomeric pair)

The relationship between these stereoisomers can be summarized as follows:

Enantiomers: Pairs of non-superimposable mirror images (e.g., (2R, 4R) and (2S, 4S)).

Diastereomers: Stereoisomers that are not mirror images of each other (e.g., (2R, 4R) and (2R, 4S)). The cis and trans isomers are diastereomers.

Table 1: Stereoisomers of this compound

| Configuration | Relationship to (2R, 4R) |

|---|---|

| (2S, 4S) | Enantiomer |

| (2R, 4S) | Diastereomer |

The absolute and relative configurations of stereoisomers of substituted oxanes are typically determined using a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for determining the relative configuration (cis or trans). The coupling constants (J-values) between protons on the oxane ring can indicate their dihedral angles, which in turn reveals their relative spatial orientation (axial or equatorial). For instance, a large coupling constant between H2 and H3, and between H4 and its adjacent protons, would suggest a trans-diaxial relationship, providing insight into the conformation and relative stereochemistry.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. nih.gov The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, unambiguously establishing both the relative and absolute stereochemistry.

Conformational Isomerism of the Amine and Phenyl Moieties

The conformational preferences of the phenyl and amine groups in this compound are intricately linked to the stereochemistry of the oxane ring. The six-membered ring typically adopts a chair conformation to minimize torsional strain. In this conformation, substituents can occupy either axial or equatorial positions, leading to different steric interactions and energetic stabilities.

Rotational Barriers of the Phenyl Group

The rotation of the phenyl group attached to the stereogenic center at the 2-position of the oxane ring is a key conformational process. The energy barrier to this rotation is influenced by steric hindrance from the adjacent atoms on the heterocyclic ring. Computational studies, often employing Density Functional Theory (DFT), are instrumental in quantifying these rotational barriers.

The magnitude of the rotational barrier provides insight into the steric environment around the C2-phenyl bond. Higher barriers suggest significant steric impediment, restricting the free rotation of the phenyl ring and favoring specific rotamers. The preferred orientation of the phenyl group will seek to minimize non-bonded interactions with the oxane ring protons.

| Rotational Parameter | Calculated Value (kcal/mol) |

| Rotational Energy Barrier (C2-Ph) | Data not available in current literature |

Orientation and Flexibility of the Amine Group

The amine group at the 4-position can exist in either an axial or an equatorial orientation. The relative stability of these two conformations is governed by the principles of conformational analysis. Generally, for a monosubstituted cyclohexane (B81311) or a related heterocycle, the equatorial position is favored for a substituent to avoid 1,3-diaxial interactions with other axial hydrogens.

However, the presence of the phenyl group at the 2-position can influence this equilibrium. The flexibility of the amine group also includes its inversion, a rapid process for primary amines at room temperature. The orientation of the lone pair of electrons on the nitrogen atom is also a factor, potentially participating in intramolecular interactions.

Impact of Solvent and Temperature on Conformational Equilibria

The conformational equilibrium of this compound is not static and can be influenced by the surrounding environment, namely the solvent and temperature. These external factors can alter the relative energies of different conformers, shifting the equilibrium.

The choice of solvent can have a profound effect on conformational preferences. nih.gov Polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents will favor those with smaller dipole moments. nih.gov Hydrogen bonding interactions between the amine group and protic solvents can also significantly influence the conformational equilibrium, potentially favoring an orientation that maximizes these interactions.

Temperature variations affect the conformational equilibrium by altering the available thermal energy (kT). According to the principles of thermodynamics, as the temperature increases, the population of higher energy conformers will increase. Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique used to study these dynamic processes and determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational exchange. researchgate.net

| Environmental Factor | Effect on Conformational Equilibrium |

| Increasing Solvent Polarity | May shift equilibrium towards the more polar conformer. nih.gov |

| Protic Solvents | Can stabilize conformers capable of hydrogen bonding. |

| Increasing Temperature | Favors the population of higher energy conformers. core.ac.uk |

Note: The specific quantitative effects of solvent and temperature on the conformational equilibria of this compound require dedicated experimental studies which are not currently available in the public domain.

Reactivity and Derivatization Chemistry of 2 Phenyloxan 4 Amine

Nucleophilic Reactivity of the Primary Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base. This reactivity allows for a wide range of chemical modifications, making it a valuable handle for synthesizing more complex molecules. Primary and secondary amines can be readily acylated through nucleophilic acyl substitution with acid chlorides or anhydrides to form amides. libretexts.orgopenstax.org

2-Phenyloxan-4-amine is expected to react readily with various acylating agents, such as acyl chlorides and acid anhydrides, to yield the corresponding N-acylated derivatives (amides). lumenlearning.com These reactions typically proceed via a nucleophilic acyl substitution mechanism and are often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). libretexts.org The reaction transforms the basic amine into a neutral amide, significantly altering the compound's chemical and physical properties.

Table 1: Representative Acylation Reactions of this compound

| Acylating Agent | Reagent Name | Product Class |

| CH₃COCl | Acetyl chloride | Acetamide |

| (CH₃CO)₂O | Acetic anhydride | Acetamide |

| C₆H₅COCl | Benzoyl chloride | Benzamide |

The primary amine of this compound can be alkylated by reaction with alkyl halides. openstax.org However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of mono-, di-, and even tri-alkylated products. libretexts.org

Exhaustive alkylation, typically using an excess of a methylating agent like iodomethane, leads to the formation of a quaternary ammonium (B1175870) salt. libretexts.orgopenstax.org These salts are useful as intermediates in reactions like the Hofmann elimination. In this elimination reaction, heating the quaternary ammonium salt with a strong base, such as silver oxide (Ag₂O), results in the formation of an alkene. libretexts.orgopenstax.org The Hofmann elimination characteristically favors the formation of the less substituted alkene, a principle known as the Hofmann rule, which is attributed to the steric bulk of the trialkylamine leaving group. libretexts.org

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. byjus.comlibretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org Subsequent dehydration of the carbinolamine yields the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org The reaction is reversible and is often driven to completion by removing the water formed during the reaction. masterorganicchemistry.com

Table 2: Imine Formation with this compound

| Carbonyl Compound | Reagent Name | Product |

| CH₃CHO | Acetaldehyde | N-(1-ethylidene)-2-phenyloxan-4-amine |

| (CH₃)₂CO | Acetone | N-(propan-2-ylidene)-2-phenyloxan-4-amine |

| C₆H₅CHO | Benzaldehyde (B42025) | N-benzylidene-2-phenyloxan-4-amine |

It is important to note that while primary amines form imines, secondary amines react with carbonyl compounds to produce enamines. byjus.comlibretexts.org

In a reaction analogous to acylation, the primary amine of this compound can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) to form sulfonamides. This reaction, often carried out in the presence of an aqueous base, is the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. The resulting sulfonamide from a primary amine is acidic and thus soluble in the basic reaction medium.

Chemical Transformations of the Phenyl Moiety

The phenyl group attached to the oxane ring provides a second site for chemical modification through electrophilic aromatic substitution.

The substituent on the benzene (B151609) ring is a 4-amino-oxan-2-yl group. The ether oxygen within the oxane ring can donate electron density to the phenyl ring via resonance, while the alkyl framework of the ring donates electrons through an inductive effect. These combined effects make the substituent an activating group. wikipedia.orglibretexts.org Activating groups increase the rate of electrophilic aromatic substitution compared to benzene itself and direct incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com

Therefore, it is anticipated that this compound will undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation primarily at the positions ortho and para to the oxane substituent. byjus.commasterorganicchemistry.com The specific outcome will depend on the reaction conditions and the steric hindrance posed by the bulky oxane ring.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents | Expected Major Products (Substituent on Phenyl Ring) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | ortho-nitro, para-nitro |

| Bromination | Br⁺ | Br₂, FeBr₃ | ortho-bromo, para-bromo |

| Sulfonation | SO₃ | fuming H₂SO₄ | ortho-sulfonic acid, para-sulfonic acid |

The feasibility of these reactions requires that the reagents and conditions used are mild enough to avoid degradation of the oxane ring or unwanted side reactions with the amine group. Protection of the amine group, for instance by acylation to form an amide, may be necessary before carrying out certain electrophilic aromatic substitution reactions.

Modification or Functionalization of the Phenyl Group

The phenyl group of this compound is a key site for structural modification. wikipedia.org As a benzene derivative, it can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. wikipedia.org The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the oxanyl-4-amine substituent. rsc.org

Common functionalization reactions applicable to the phenyl ring include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group, primarily at the para position due to steric hindrance from the oxane ring at the ortho positions.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would yield the corresponding halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions, employing an alkyl halide or acyl halide with a Lewis acid, would introduce alkyl or acyl groups, respectively, onto the phenyl ring. The bulky nature of the 2-oxanyl-4-amine substituent may favor para-substitution.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group onto the aromatic ring.

The electronic properties of the phenyl ring can be significantly altered by these substitutions, which in turn can influence the reactivity of the other functional groups in the molecule. rsc.org For instance, the introduction of electron-withdrawing groups can decrease the basicity of the amine, while electron-donating groups can increase it.

Table 1: Potential Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitrophenyl)oxan-4-amine |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromophenyl)oxan-4-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(4-Acetylphenyl)oxan-4-amine |

Reactivity of the Oxane Ring System

The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, is generally stable but can undergo specific reactions under certain conditions.

While the oxane ring is relatively inert compared to strained rings like epoxides, ring-opening can be achieved under harsh conditions. mdpi.com Acid-catalyzed cleavage of the ether linkage can occur, particularly with strong acids like hydrogen halides. This reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The regioselectivity of this cleavage would depend on the stability of the resulting carbocation intermediates. In the context of this compound, cleavage could potentially lead to a variety of acyclic products. For instance, ring-opening reactions of related cyclic amines have been achieved using difluorocarbene. nih.gov

Direct functionalization of the oxane ring's C-H bonds is challenging due to their low reactivity. However, radical halogenation could potentially introduce a halogen atom onto the ring, which could then be used for further derivatization. Oxidation of the ether linkage is another possibility, though it typically requires strong oxidizing agents and may lead to ring cleavage. More selective methods for C-H functionalization are an active area of research. nih.gov

Synthesis of Complex Derivatives and Advanced Building Blocks

The amine functionality of this compound is a versatile handle for the synthesis of more complex molecules.

The primary amine group can readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). masterorganicchemistry.com These imines can be further reduced to secondary amines. Condensation with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will yield amides. wikipedia.orglibretexts.org These reactions are fundamental in building larger molecular architectures.

While the oxane ring itself is not a typical participant in cycloaddition reactions, the phenyl group or derivatives thereof could be. libretexts.orglibretexts.orgkharagpurcollege.ac.in For example, if the phenyl group were to be converted into a diene, it could undergo a Diels-Alder reaction. researchgate.net

The bifunctional nature of this compound allows for its use in the construction of polycyclic and spirocyclic systems. mdpi.comqmul.ac.uk For instance, intramolecular reactions could lead to the formation of a new ring fused to the oxane or involving the phenyl group. An intramolecular condensation between the amine and a suitably positioned carbonyl group on a substituent attached to the phenyl ring could generate a fused heterocyclic system.

Spiro compounds could be synthesized by reacting both the amine and a carbon on the oxane ring with a bifunctional reagent. For example, a reaction with a diketone could potentially lead to the formation of a spiro-heterocycle. The Scholl reaction, a method for creating carbon-carbon bonds between aromatic rings, could be employed if a second aromatic ring is introduced into the molecule, potentially leading to complex polycyclic aromatic systems. nih.govnih.gov

Table 2: Key Reactive Sites and Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Phenyl Group | Electrophilic Aromatic Substitution | Halogenated, nitrated, acylated derivatives |

| Amine | Condensation | Imines, amides |

| Oxane Ring | Ring-Opening | Acyclic amino alcohols |

| Amine/Phenyl | Intramolecular Cyclization | Fused heterocyclic systems |

Theoretical and Computational Investigations

Computational Conformational Analysis

Prediction of Conformational Energies and Population Distributions

Without access to peer-reviewed studies or database entries containing these specific computational results for 2-Phenyloxan-4-amine, any attempt to generate the requested article would involve speculation or the use of data from unrelated molecules, which would violate the core requirements of accuracy and strict focus on the subject compound.

Reaction Mechanism Elucidation via Computational Modeling

A fundamental understanding of how this compound is formed and how it participates in further chemical transformations is crucial for its efficient synthesis and application. Computational modeling serves as a powerful tool to map out the potential energy surfaces of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization for Key Synthetic Pathways

The synthesis of substituted oxanes can proceed through various pathways, such as the Prins cyclization, intramolecular etherification, or other ring-closing reactions. For each potential synthetic route to this compound, computational chemistry could be employed to locate and characterize the transition state structures. This would involve calculating the geometry and energy of these high-energy species, which would allow for the determination of activation barriers. Such data is critical for understanding reaction kinetics and for optimizing reaction conditions to favor the desired stereoisomer of this compound.

Investigation of Catalytic Cycles and Intermediates

Many synthetic routes for forming heterocyclic compounds like this compound rely on catalysts to improve efficiency and selectivity. Computational modeling can be instrumental in elucidating the intricate steps of a catalytic cycle. This would involve identifying and characterizing all catalytic intermediates and transition states. By understanding the energetics of the entire cycle, researchers could rationally design more effective catalysts, potentially leading to milder reaction conditions, higher yields, and improved stereoselectivity in the synthesis of this compound.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly density functional theory (DFT), are highly effective in predicting various spectroscopic parameters. For this compound, these calculations could provide predicted values for NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and other spectroscopic data. These theoretical predictions can be invaluable in confirming the structure of the synthesized molecule by comparing the calculated spectra with experimental data. Discrepancies between predicted and experimental spectra can also point to conformational isomers or unexpected structural features.

A hypothetical comparison of predicted and experimental spectroscopic data is presented in the table below.

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - H at C2 | Data not available | Data not available |

| ¹H NMR (δ, ppm) - H at C4 | Data not available | Data not available |

| ¹³C NMR (δ, ppm) - C2 | Data not available | Data not available |

| ¹³C NMR (δ, ppm) - C4 | Data not available | Data not available |

| IR Frequency (cm⁻¹) - N-H stretch | Data not available | Data not available |

| IR Frequency (cm⁻¹) - C-O-C stretch | Data not available | Data not available |

| This table illustrates the type of data that could be generated through computational studies; currently, no such data has been published for this compound. |

Solvent Effects on Molecular Conformation and Reactivity through Continuum Solvation Models

The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational techniques used to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. Applying these models to this compound would allow for the investigation of how different solvents affect its conformational equilibrium (e.g., the preference for axial vs. equatorial substitution on the oxane ring) and the energy barriers of its reactions. This information is crucial for selecting the appropriate solvent to control the outcome of a chemical process involving this compound.

The table below outlines hypothetical data on how solvent polarity might influence a key conformational equilibrium of this compound.

| Solvent | Dielectric Constant | Predicted Conformational Energy Difference (kcal/mol) |

| Chloroform | 4.8 | Data not available |

| Methanol | 33.0 | Data not available |

| Water | 80.1 | Data not available |

| This table is illustrative of the insights that could be gained from solvent effect studies; no such computational data is currently available for this compound. |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Comprehensive 1D and 2D NMR Techniques for Structural Assignment (e.g., COSY, HSQC, HMBC)

A complete structural assignment of 2-Phenyloxan-4-amine would necessitate a suite of NMR experiments. A standard analysis would begin with one-dimensional (1D) ¹H and ¹³C NMR spectra to identify the number and types of proton and carbon environments.

Two-dimensional (2D) NMR experiments would then be employed to establish connectivity.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the oxane ring and the phenyl group.

Heteronuclear Single Quantum Coherence (HSQC): This would correlate directly bonded proton and carbon atoms. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the phenyl group to the oxane ring and for assigning quaternary carbons. columbia.edu

A hypothetical data table for the expected NMR signals of this compound is presented below. Please note that these are predicted values and await experimental verification.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2 | ~4.5-5.0 (dd) | ~75-80 | C4, Phenyl-C1' |

| 3 | ~1.8-2.2 (m) | ~30-35 | C2, C4, C5 |

| 5 | ~1.8-2.2 (m) | ~30-35 | C3, C4, C6 |

| 6 | ~3.5-4.0 (m) | ~65-70 | C2, C5 |

| Amine (NH₂) | ~1.5-3.0 (br s) | - | C3, C4, C5 |

| Phenyl (ortho) | ~7.2-7.4 (m) | ~125-130 | Phenyl-C1', Phenyl-C3' |

| Phenyl (meta) | ~7.2-7.4 (m) | ~128-132 | Phenyl-C2', Phenyl-C4' |

| Phenyl (para) | ~7.2-7.4 (m) | ~127-131 | Phenyl-C3' |

Dynamic NMR (D-NMR) for Conformational Exchange Rates and Barriers

The oxane ring in this compound is not planar and would exist in a chair conformation. Ring inversion is a dynamic process that could be studied by Dynamic NMR (D-NMR). By monitoring the NMR spectra at different temperatures, it would be possible to determine the rate of this conformational exchange and calculate the energy barrier for the ring flip. This would provide insight into the conformational flexibility of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity and Stereochemical Elucidation

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. For this compound, a NOESY experiment would be critical in determining the relative stereochemistry of the substituents on the oxane ring. For instance, correlations between the proton at C2 and the protons on the amine group or the protons at C3 and C5 would indicate their relative orientation (axial or equatorial).

Vibrational Spectroscopy (Infrared and Raman)

Detailed Band Assignment for Functional Groups and Molecular Skeleton

The IR and Raman spectra of this compound would be expected to show characteristic bands for the amine, the phenyl group, and the oxane ring.

| Functional Group/Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (m, br) | 3300-3500 (w) |

| C-H stretch (aromatic) | 3000-3100 (m) | 3000-3100 (s) |

| C-H stretch (aliphatic) | 2850-3000 (s) | 2850-3000 (s) |

| C=C stretch (aromatic) | 1450-1600 (m) | 1450-1600 (s) |

| N-H bend (amine) | 1590-1650 (m) | - |

| C-O-C stretch (ether) | 1050-1150 (s) | 1050-1150 (w) |

| C-N stretch (amine) | 1020-1250 (m) | 1020-1250 (w) |

Correlation of Theoretical Vibrational Frequencies with Experimental Spectra

To aid in the assignment of the experimental vibrational spectra, theoretical calculations, such as Density Functional Theory (DFT), could be performed. These calculations would provide theoretical vibrational frequencies that, when scaled appropriately, can be correlated with the experimental IR and Raman bands. This correlative approach allows for a more confident and detailed assignment of the vibrational modes of the molecule.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The study of hydrogen bonding and other intermolecular interactions is crucial for understanding the physical properties and biological activity of this compound. Spectroscopic techniques are paramount in elucidating these non-covalent interactions.

Infrared (IR) spectroscopy would be a primary tool for investigating hydrogen bonding. The amine (N-H) and oxane ether (C-O-C) groups are potential sites for hydrogen bonding. In a condensed phase (liquid or solid), the N-H stretching vibrations of the primary amine would be expected to appear as broadened bands in the 3200-3400 cm⁻¹ region, shifted to lower frequencies compared to the gas phase due to intermolecular N-H···N or N-H···O hydrogen bonds. wpmucdn.comspectroscopyonline.com The specific frequencies and shapes of these bands can provide insights into the strength and nature of these interactions. spectroscopyonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is also highly sensitive to hydrogen bonding. The chemical shift of the amine protons (-NH₂) is concentration and solvent dependent. In protic solvents, hydrogen exchange can lead to signal broadening. Variable temperature NMR studies could be employed to further probe the dynamics and strength of hydrogen bonds. Changes in the chemical shifts of protons adjacent to the nitrogen and oxygen atoms upon dilution or a change in solvent would indicate their involvement in intermolecular interactions. libretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular weight of this compound, allowing for the unambiguous determination of its elemental formula. For the molecular formula C₁₁H₁₅NO, the expected exact mass can be calculated. This high level of accuracy helps to distinguish the compound from isomers or molecules with very similar nominal masses.

Table 1: Hypothetical HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

|---|

Electron Ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The resulting fragmentation pattern is a fingerprint that can be used for structural elucidation. For amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgyoutube.com

The fragmentation of this compound would likely proceed through several key pathways:

α-Cleavage: Loss of the phenyl group or cleavage of the oxane ring adjacent to the amine-bearing carbon.

Loss of Ammonia (B1221849): Elimination of NH₃ from the molecular ion.

Ring Cleavage: Fragmentation of the oxane ring, leading to various smaller charged fragments.

Table 2: Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

|---|---|

| 177 | [C₁₁H₁₅NO]⁺ (Molecular Ion) |

| 100 | [C₅H₁₀NO]⁺ (α-cleavage, loss of phenyl radical) |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be crystallizable, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information. nih.gov

X-ray crystallography would unambiguously determine the bond lengths, bond angles, and torsion angles within the molecule. This would confirm the chair conformation of the oxane ring, which is typical for such six-membered heterocyclic systems. nih.gov The analysis would also reveal the relative stereochemistry, specifically the orientation of the phenyl group at the 2-position and the amine group at the 4-position (i.e., cis or trans). The absolute configuration could also be determined if a suitable crystallization and refinement strategy is employed. nih.gov

Table 3: Hypothetical Geometric Parameters for this compound from X-ray Crystallography

| Parameter | Expected Value |

|---|---|

| C-N Bond Length | ~1.47 Å |

| C-O Bond Length (in oxane ring) | ~1.43 Å |

| C-C-O Bond Angle (in oxane ring) | ~112° |

The crystal structure would reveal how the molecules of this compound pack in the solid state. Of particular interest would be the network of intermolecular hydrogen bonds. The primary amine group can act as a hydrogen bond donor, while the nitrogen atom and the oxygen atom of the oxane ring can act as hydrogen bond acceptors. This would likely result in a complex three-dimensional network of N-H···N and N-H···O hydrogen bonds, which would be the dominant forces governing the crystal packing. nih.gov The analysis would also identify weaker interactions, such as C-H···π interactions involving the phenyl rings, which can further stabilize the crystal lattice. mdpi.com

Table 4: Hypothetical Hydrogen Bond Parameters in the Crystal Structure of this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N-H···N | [Hypothetical] | [Hypothetical] | [Hypothetical] | [Hypothetical] |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment of Enantiomers

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the non-empirical assignment of the absolute configuration of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. By comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations, the absolute stereochemistry of enantiomers can be unambiguously determined.

For the compound this compound, which possesses stereogenic centers, ECD spectroscopy represents a crucial tool for the assignment of the absolute configuration of its enantiomers. The phenyl group in the molecule acts as a primary chromophore, and its electronic transitions are expected to give rise to distinct signals in the ECD spectrum. The spatial relationship between this chromophore and the chiral centers of the oxane ring will dictate the sign and intensity of the observed Cotton effects.

A comprehensive search of the current scientific literature did not yield specific experimental or computational ECD data for this compound. Detailed research findings, including specific Cotton effects and their correlation with the absolute configuration of the (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R) stereoisomers, are not publicly available at this time.

To illustrate the application of this technique, a hypothetical data table is presented below. This table outlines the kind of data that would be generated from an ECD analysis of the enantiomers of this compound. The data points are representative of what would be expected from such a study and are intended for illustrative purposes only.

| Enantiomer | λ (nm) | Δε (M-1cm-1) | Transition | Cotton Effect |

|---|---|---|---|---|

| (+)-2-Phenyloxan-4-amine | 268 | +2.5 | ¹Lb | Positive |

| (+)-2-Phenyloxan-4-amine | 220 | -5.0 | ¹La | Negative |

| (-)-2-Phenyloxan-4-amine | 268 | -2.5 | ¹Lb | Negative |

| (-)-2-Phenyloxan-4-amine | 220 | +5.0 | ¹La | Positive |

Table 1. Hypothetical ECD Spectral Data for the Enantiomers of this compound. The table illustrates the expected mirror-image relationship between the ECD spectra of the two enantiomers. The specific wavelengths (λ), molar circular dichroism values (Δε), and assignments of electronic transitions are based on typical values for phenyl-containing chiral compounds and are not based on experimental data for this compound.

In a typical research workflow, the synthesis of enantiomerically enriched samples of this compound would be followed by the experimental measurement of their ECD spectra. Concurrently, computational modeling, often using Time-Dependent Density Functional Theory (TD-DFT), would be employed to predict the ECD spectra for each possible absolute configuration. A direct comparison between the experimental and calculated spectra would then allow for a confident assignment of the absolute stereochemistry of the synthesized enantiomers.

Applications in Chemical Sciences Non Biological

Role as a Key Building Block in Complex Organic Synthesis

The structural rigidity of the oxane ring, coupled with the reactivity of the amine functionality and the electronic influence of the phenyl substituent, makes 2-phenyloxan-4-amine a significant building block in the construction of complex molecular architectures. amerigoscientific.com Organic synthesis often relies on such modular intermediates to assemble intricate structures with desired functionalities. ugent.be

The amine group in this compound is a nucleophilic center that can readily participate in various cyclization reactions to form novel heterocyclic and polycyclic systems. For instance, it can react with suitable electrophiles to construct fused or spirocyclic ring systems. The formation of new heterocyclic structures is a cornerstone of synthetic chemistry, often leading to compounds with unique properties. organic-chemistry.org

One potential application is in the synthesis of complex alkaloids or other natural product analogues. The oxane ring can mimic the pyranose units found in many natural products, while the amine functionality provides a handle for further elaboration and ring-forming reactions. The phenyl group can also be functionalized to modulate the electronic properties and steric environment of the resulting molecule.

Research into rhodium-catalyzed cycloisomerization of enynes has demonstrated the formation of various carbo- and heterocycles, a strategy that could potentially be adapted for derivatives of this compound to create complex polycyclic frameworks. organic-chemistry.org Similarly, gold-catalyzed heterocyclization reactions offer another avenue for constructing novel ring systems from precursors that could be derived from this amine. organic-chemistry.org

Table 1: Potential Heterocyclic Systems from this compound Derivatives This table is illustrative and based on established synthetic methodologies applied to amine-containing building blocks.

| Reactant for Amine Derivatization | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| Dicarbonyl Compound | Paal-Knorr Synthesis | Pyrrole-fused Oxane |

| α,β-Unsaturated Carbonyl | Michael Addition/Cyclization | Piperidone-fused Oxane |

| Isothiocyanate | Thiourea Formation/Cyclization | Thiazolidine-spiro-Oxane |

| Chloroacetyl Chloride | Amidation/Cyclization | Lactam-fused Oxane |

The this compound scaffold can be found in more complex molecules designed for specific applications, such as specialty chemicals. frontierspecialtychemicals.com For example, derivatives like (4-cyclopropylidenepiperidin-1-yl)-(4-phenyloxan-4-yl)methanone highlight how the core structure can be elaborated into more complex molecules with potential applications in materials science or as chemical probes. vulcanchem.com The synthesis of such specialty chemicals often involves leveraging the reactivity of the amine to introduce new functional groups and build upon the core scaffold. framochem.com

In the context of agrochemicals, the development of new scaffolds is crucial for creating effective and selective agents. While focusing on the chemical synthesis rather than toxicological properties, the this compound structure offers a template that can be modified to interact with specific biological targets in pests or plants. The synthesis of such compounds would involve standard organic transformations like acylation, alkylation, and sulfonylation of the amine group. For instance, the synthesis of 2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)...] showcases the incorporation of this scaffold into a sulfonamide structure, a common motif in specialty and agricultural chemicals.

Application in Catalysis

The amine functionality within the this compound structure is a key feature that allows for its application in various forms of catalysis. Amine-based catalysts are prevalent in organic synthesis due to their ability to act as both Brønsted bases and nucleophiles. wikipedia.org

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. wikipedia.org Secondary amines derived from this compound can act as catalysts for a variety of transformations, including aldol (B89426) and Michael reactions, through the formation of enamine or iminium ion intermediates. wikipedia.org

The chiral nature of the this compound scaffold, which can exist as different stereoisomers, makes it an attractive candidate for the development of asymmetric organocatalysts. rsc.org By using a single enantiomer of the amine, it is possible to induce chirality in the product of a reaction, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules. The principles of asymmetric organocatalysis, pioneered by researchers like MacMillan and List, often rely on chiral amine scaffolds to create a stereochemically defined environment for the reaction to occur. sigmaaldrich.comyoutube.com The development of catalysts based on the oxane-amine scaffold could lead to novel and efficient asymmetric transformations. nih.govchemrxiv.org

Table 2: Potential Asymmetric Reactions Catalyzed by Chiral this compound Derivatives This table is based on established organocatalytic methods.

| Reaction Type | Role of Amine Catalyst | Potential Product Type |

|---|---|---|

| Aldol Reaction | Enamine Formation | Chiral β-Hydroxy Carbonyl |

| Michael Addition | Enamine Formation | Chiral 1,5-Dicarbonyl Compound |

| Diels-Alder Reaction | Iminium Ion Formation | Chiral Cyclohexene Derivative |

| Friedel-Crafts Alkylation | Iminium Ion Formation | Chiral Alkylated Arene |

The amine group of this compound can also serve as a coordinating atom for transition metals, making it a valuable component in the design of ligands for catalysis. nih.gov Transition metal complexes containing amine ligands are widely used in a variety of catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. researchgate.net

By modifying the this compound structure, for example, by introducing other coordinating groups, multidentate ligands can be synthesized. nih.gov The steric and electronic properties of these ligands can be fine-tuned by altering the substituents on the phenyl ring or the oxane core, thereby influencing the reactivity and selectivity of the metal catalyst. mdpi.com The development of novel ligands is a continuous effort in the field of catalysis to improve reaction efficiency and discover new transformations. cmu.edu

Tertiary amines are widely used as catalysts in the production of polyurethanes. poliuretanos.com.brl-i.co.uk They play a crucial role in controlling the reaction between isocyanates and polyols (gelling reaction) and the reaction between isocyanates and water (blowing reaction). americanchemistry.comekb.eg While this compound itself is a primary amine, it can be readily converted into a tertiary amine through alkylation.

The resulting tertiary amine, incorporating the 2-phenyloxan-4-yl group, could exhibit unique catalytic activity due to the steric bulk and electronic nature of the substituent. The structure of the amine catalyst can influence the rate of the polymerization reactions and the final properties of the polyurethane foam. ekb.eg Delayed-action catalysts, which are formed by reacting a tertiary amine with a carboxylic acid, are also an important class of catalysts in polyurethane chemistry, and derivatives of this compound could be explored for this purpose. poliuretanos.com.br The synthesis of polyurethanes can also be achieved through non-isocyanate routes, for instance, by the reaction of cyclic carbonates with amines, a process where amine catalysts are also essential. gatech.edu

Contributions to Materials Chemistry

Monomer or Modifier in the Synthesis of Functional Polymers and Copolymers

There is no available research data to suggest that this compound has been utilized as a monomer or modifier in the synthesis of functional polymers or copolymers. The potential utility of its amine and phenyl-substituted oxane structure in polymer chemistry remains an unexplored area in the accessible scientific literature.

Development of Adsorbents, Sensors, or Other Functional Materials

No published studies were found that describe the application of this compound in the development of adsorbents, sensors, or other functional materials. The properties of this compound have not been characterized for these purposes in existing research.

Supramolecular Chemistry and Host-Guest Interactions

Design of Molecular Recognition Systems Utilizing the Amine and Oxane Moieties

There is no information available on the design or study of molecular recognition systems that specifically utilize the amine and oxane moieties of this compound.

Formation of Inclusion Complexes and Self-Assembled Structures

No research could be located that investigates the formation of inclusion complexes or self-assembled structures involving this compound.

Future Research Directions and Perspectives

Development of Novel and More Sustainable Synthetic Routes

The advancement of synthetic methodologies is crucial for the accessibility and application of 2-phenyloxan-4-amine and its derivatives. Future efforts will likely focus on greener, more efficient, and scalable synthetic strategies.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. polimi.it The application of flow chemistry to amine synthesis is a growing field. rsc.org For instance, ozone-mediated oxidation of amines has been successfully performed in a solvent-free, flow-based packed bed reactor, allowing for precise temperature and time control. organic-chemistry.orgchemrxiv.org This approach could be adapted for transformations involving the this compound core, potentially enabling safer and more efficient oxidation or other high-energy reactions. chemrxiv.org The integration of multiple reaction and purification steps into a single automated cascade is a key advantage that could streamline the synthesis of complex derivatives. polimi.it

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govresearchgate.netorganic-chemistry.org Research on related oxygen-containing heterocycles, such as oxetanes, has demonstrated that photocatalysis can achieve selective C-H activation to create substituted derivatives. researchgate.net This suggests a promising avenue for the direct functionalization of the this compound scaffold, potentially at positions that are difficult to access through traditional methods. researchgate.net Ruthenium or iridium-based photocatalysts could be employed to generate α-oxyalkyl radicals on the oxane ring, which can then be coupled with various reaction partners. nih.govresearchgate.net

Sustainable Catalysis: The development of environmentally benign catalytic systems is a cornerstone of modern chemistry. oiccpress.comnih.gov Research into the synthesis of related nitrogen-containing heterocycles has shown the efficacy of catalysts derived from natural and waste materials, such as snail shells, which act as a source of calcium oxide. oiccpress.com Another green approach involves the use of deep eutectic solvents (DESs), which can act as both the solvent and co-catalyst, simplifying reaction conditions and improving yields in amine synthesis. mdpi.com These sustainable methods could be explored for the cyclization and functionalization steps required to build the this compound framework, reducing reliance on expensive and often toxic metal catalysts and volatile organic solvents. oiccpress.commdpi.com

| Methodology | Potential Application | Key Advantages | Relevant Research Context |

|---|---|---|---|

| Flow Chemistry | Oxidation, amination, multi-step synthesis | Enhanced safety, scalability, precise control | Ozone-mediated amine oxidation in flow reactors organic-chemistry.orgchemrxiv.org |

| Photocatalysis | C-H functionalization of the oxane ring | Mild reaction conditions, novel reactivity | Selective C-H activation in oxetanes researchgate.net |

| Natural Base Catalysis | Heterocyclization to form the oxane ring | Cost-effective, environmentally benign | Synthesis of 2-amino-4H-chromenes using snail shell catalysts oiccpress.com |

| Deep Eutectic Solvents (DESs) | Solvent/co-catalyst for amine coupling reactions | Simplified conditions, catalyst recyclability | Greener synthesis of various amine compounds mdpi.com |

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The unique structural and electronic features of this compound, conferred by the interplay of the oxane ring, the aromatic phenyl group, and the nucleophilic amine, suggest that novel reactivity patterns await discovery. The inherent strain in related small-ring heterocycles is known to facilitate ring-opening and rearrangement reactions. acs.org Investigating the behavior of this compound under various conditions (e.g., strong bases, acids, or transition metal catalysis) could lead to unexpected and synthetically valuable transformations. For example, studies on structurally related N-allyl-2-phenyl-dihydrooxazole-carboxamides revealed an unexpected 1,3-migration of the N-allyl group upon treatment with a strong base, leading to the formation of a congested aza-quaternary carbon center. mdpi.com Probing for similar anionic or acid-catalyzed rearrangements within the this compound system could unveil new pathways to complex molecular architectures.

Advanced Computational Predictions for Rational Design of Derivatives

Computational chemistry is an indispensable tool for modern drug discovery and materials science, enabling the rational design of molecules with specific, tailored properties. nih.govbrieflands.com By applying methods like Density Functional Theory (DFT) and molecular docking, researchers can predict the physicochemical properties, reactivity, and biological target interactions of novel this compound derivatives before their synthesis. brieflands.commdpi.com

This in silico approach can guide the synthetic chemist by:

Predicting Binding Modes: Docking studies can predict how derivatives will bind to a specific biological target, such as an enzyme active site, helping to prioritize compounds with the highest potential affinity. brieflands.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Computational models can elucidate how modifications to the this compound scaffold affect its activity, accelerating the optimization of lead compounds. brieflands.comvulcanchem.com

Designing for Desired Properties: Properties such as solubility, metabolic stability, and pKa can be calculated, allowing for the design of derivatives with improved pharmacokinetic profiles. acs.org

For instance, the rational design of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs, which share a similar structural motif, led to a 7400-fold increase in potency as DPP-4 inhibitors. nih.gov Similar computational strategies can be applied to libraries of virtual this compound derivatives to identify promising candidates for various applications. mdpi.comnih.gov

| Computational Method | Objective | Application to this compound |

|---|---|---|

| Molecular Docking | Predict ligand-protein binding | Virtual screening for biological targets (e.g., kinases, GPCRs) brieflands.comresearchgate.net |

| Density Functional Theory (DFT) | Calculate electronic structure and reactivity | Predicting reaction mechanisms and designing catalysts mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with activity | Building predictive models for biological activity or chemical properties researchgate.net |

| ADME/T Prediction | Forecast pharmacokinetic and toxicity profiles | Designing derivatives with improved drug-like properties researchgate.net |

Integration of this compound into Emerging Chemical Technologies

The unique three-dimensional structure of the oxane ring makes it an attractive scaffold for integration into emerging technologies. acs.org IUPAC has identified several emerging technologies in chemistry where such scaffolds could be impactful. iupac.org

Medicinal Chemistry: The incorporation of sp3-rich scaffolds like the oxane ring is a key strategy in modern drug discovery to improve properties such as solubility and metabolic stability while exploring new chemical space. ualberta.caacs.org The oxetane (B1205548) ring, a smaller analog, has been successfully used as a bioisostere for carbonyl groups and to modulate the basicity of nearby amines in drug candidates. acs.orgacs.org The this compound scaffold could be similarly employed in the development of novel therapeutics.

Materials Science: The rigid oxane framework combined with the functional handles of the amine and phenyl groups could be used to construct novel polymers or metal-organic frameworks (MOFs). The primary amine allows for covalent bonding to surfaces, making it a candidate for surface functionalization applications. vulcanchem.com

Enhanced Stereochemical Control for Chemo- and Regioselective Transformations